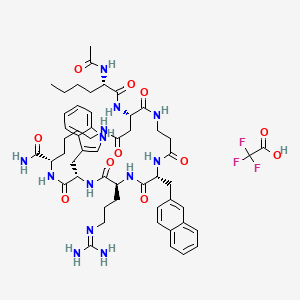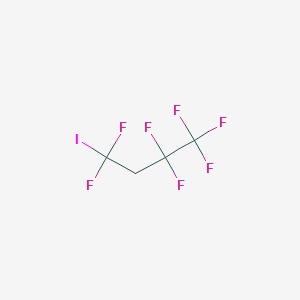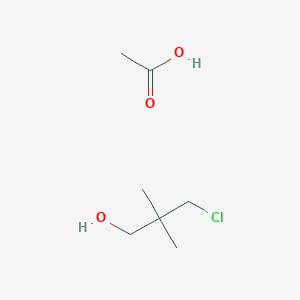
HIV Protease Substrate 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV Protease Substrate 1 is a synthetic peptide substrate specifically designed for the study of HIV-1 protease activity. HIV-1 protease is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional proteins necessary for viral replication . The substrate is often used in fluorometric assays to measure the activity of HIV-1 protease, aiding in the development of inhibitors that can potentially serve as antiretroviral drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HIV Protease Substrate 1 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The sequence of this substrate includes the HIV-1 protease cleavage site, along with two covalently modified amino acid residues. One residue is linked to a fluorophore (5-(aminoethyl)aminonaphthalene sulfonate, EDANS), and the other to an acceptor chromophore (4’-dimethylaminoazobenzene-4-carboxylate, dabcyl) . The synthesis involves the following steps:
Coupling: Amino acids are coupled to a solid resin.
Deprotection: Protective groups are removed to expose reactive sites.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is typically lyophilized and stored under desiccated conditions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: HIV Protease Substrate 1 primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at the specific cleavage site, resulting in the separation of the fluorophore and the acceptor chromophore .
Common Reagents and Conditions:
Conditions: The reactions are typically carried out at a pH of 4.7 and at temperatures conducive to enzyme activity.
Major Products: The major product of the hydrolysis reaction is the cleaved peptide, with the fluorophore and acceptor chromophore separated. This separation results in a measurable increase in fluorescence, which is used to quantify protease activity .
Wissenschaftliche Forschungsanwendungen
HIV Protease Substrate 1 has a wide range of applications in scientific research:
Wirkmechanismus
HIV Protease Substrate 1 functions by mimicking the natural substrates of HIV-1 protease. The enzyme recognizes and binds to the substrate, inducing conformational changes that bring the substrate into the active site. A water molecule, stabilized by the aspartic acid residues in the active site, acts as a nucleophile, attacking the peptide bond and resulting in cleavage . This cleavage separates the fluorophore from the acceptor chromophore, leading to an increase in fluorescence that can be measured .
Vergleich Mit ähnlichen Verbindungen
HIV Protease Substrate 2: Another synthetic peptide substrate with different fluorophore and chromophore pairs.
HIV Protease Substrate 3: Designed with variations in the peptide sequence to study different cleavage sites.
Uniqueness: HIV Protease Substrate 1 is unique due to its specific sequence and the choice of fluorophore and chromophore, which provide optimal conditions for measuring HIV-1 protease activity through fluorescence resonance energy transfer (FRET) . This makes it particularly useful for high-sensitivity assays and kinetic studies .
Eigenschaften
Molekularformel |
C92H133N27O23S |
|---|---|
Molekulargewicht |
2017.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C92H133N27O23S/c1-7-51(4)77(88(136)114-76(50(2)3)87(135)109-64(36-39-73(95)123)81(129)107-62(80(128)110-66(90(138)139)20-13-43-105-92(99)100)18-8-9-41-103-78(126)53-25-27-54(28-26-53)116-117-55-29-31-56(32-30-55)118(5)6)115-86(134)70-21-14-46-119(70)89(137)68(47-52-23-33-57(121)34-24-52)112-84(132)67(48-74(96)124)111-82(130)63(35-38-72(94)122)108-85(133)69(49-120)113-83(131)65(106-79(127)60(93)17-12-42-104-91(97)98)37-40-75(125)102-45-44-101-61-19-10-16-59-58(61)15-11-22-71(59)143(140,141)142/h10-11,15-16,19,22-34,50-51,60,62-70,76-77,101,120-121H,7-9,12-14,17-18,20-21,35-49,93H2,1-6H3,(H2,94,122)(H2,95,123)(H2,96,124)(H,102,125)(H,103,126)(H,106,127)(H,107,129)(H,108,133)(H,109,135)(H,110,128)(H,111,130)(H,112,132)(H,113,131)(H,114,136)(H,115,134)(H,138,139)(H4,97,98,104)(H4,99,100,105)(H,140,141,142)/t51-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-,77-/m0/s1 |
InChI-Schlüssel |
BYTQJXGDAWVWOK-CTAFNQJCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)






![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)


![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)
